molecular formula C13H18N2O3S2 B12326331 L-Methionine, N-[[2-(ethylthio)-3-pyridinyl]carbonyl]-

L-Methionine, N-[[2-(ethylthio)-3-pyridinyl]carbonyl]-

Cat. No.: B12326331
M. Wt: 314.4 g/mol
InChI Key: ZWPMMGBFRCEMNH-JTQLQIEISA-N
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Description

L-Methionine, N-[[2-(ethylthio)-3-pyridinyl]carbonyl]- is a complex organic compound that contains sulfur and nitrogen atoms It is a derivative of L-methionine, an essential amino acid that plays a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionine, N-[[2-(ethylthio)-3-pyridinyl]carbonyl]- involves several steps, starting with the preparation of the pyridine derivative. The ethylthio group is introduced through a nucleophilic substitution reaction, followed by the coupling of the pyridine derivative with L-methionine. The reaction conditions typically involve the use of organic solvents, such as dichloromethane, and catalysts, such as triethylamine, to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve microbial fermentation processes, where genetically engineered microorganisms, such as Escherichia coli, are used to produce L-methionine. The pyridine derivative can then be chemically synthesized and coupled with the L-methionine produced through fermentation. Optimization of fermentation conditions, such as medium composition, pH, and temperature, is crucial for maximizing yield .

Chemical Reactions Analysis

Types of Reactions

L-Methionine, N-[[2-(ethylthio)-3-pyridinyl]carbonyl]- undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ethylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, such as hydrogen peroxide, reducing agents, such as sodium borohydride, and nucleophiles, such as amines. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound

Scientific Research Applications

L-Methionine, N-[[2-(ethylthio)-3-pyridinyl]carbonyl]- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of L-Methionine, N-[[2-(ethylthio)-3-pyridinyl]carbonyl]- involves its interaction with various molecular targets and pathways. In biological systems, it can act as a methyl group donor, participating in methylation reactions that regulate gene expression and protein function. It may also interact with enzymes involved in amino acid metabolism, influencing cellular processes and potentially exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    L-Methionine: The parent compound, essential for protein synthesis and various metabolic processes.

    N-Acetyl-L-Methionine: A derivative used as a dietary supplement and in medical research.

    S-Methyl-L-Cysteine: Another sulfur-containing amino acid with similar properties.

Uniqueness

These modifications can enhance its reactivity and specificity in various reactions, making it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C13H18N2O3S2

Molecular Weight

314.4 g/mol

IUPAC Name

(2S)-2-[(2-ethylsulfanylpyridine-3-carbonyl)amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C13H18N2O3S2/c1-3-20-12-9(5-4-7-14-12)11(16)15-10(13(17)18)6-8-19-2/h4-5,7,10H,3,6,8H2,1-2H3,(H,15,16)(H,17,18)/t10-/m0/s1

InChI Key

ZWPMMGBFRCEMNH-JTQLQIEISA-N

Isomeric SMILES

CCSC1=C(C=CC=N1)C(=O)N[C@@H](CCSC)C(=O)O

Canonical SMILES

CCSC1=C(C=CC=N1)C(=O)NC(CCSC)C(=O)O

Origin of Product

United States

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